![molecular formula C17H19NOS B4751013 6-(hexylthio)benzo[cd]indol-2(1H)-one](/img/structure/B4751013.png)
6-(hexylthio)benzo[cd]indol-2(1H)-one
Vue d'ensemble
Description
6-(hexylthio)benzo[cd]indol-2(1H)-one, also known as BHIC, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications. BHIC belongs to the family of indole derivatives, which are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Mécanisme D'action
The exact mechanism of action of 6-(hexylthio)benzo[cd]indol-2(1H)-one is still not fully understood. However, studies have suggested that 6-(hexylthio)benzo[cd]indol-2(1H)-one may exert its biological effects through the modulation of various signaling pathways. For example, 6-(hexylthio)benzo[cd]indol-2(1H)-one has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. 6-(hexylthio)benzo[cd]indol-2(1H)-one has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in cellular energy homeostasis and metabolism.
Biochemical and Physiological Effects:
6-(hexylthio)benzo[cd]indol-2(1H)-one has been found to affect various biochemical and physiological processes in cells. For example, 6-(hexylthio)benzo[cd]indol-2(1H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of genes involved in these processes. 6-(hexylthio)benzo[cd]indol-2(1H)-one has also been found to modulate the expression of genes involved in lipid metabolism and glucose uptake, suggesting its potential as a metabolic regulator. In addition, 6-(hexylthio)benzo[cd]indol-2(1H)-one has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are key mediators of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
6-(hexylthio)benzo[cd]indol-2(1H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 6-(hexylthio)benzo[cd]indol-2(1H)-one has also been shown to exhibit a wide range of biological activities, making it a versatile tool for studying various biological processes. However, there are also some limitations to using 6-(hexylthio)benzo[cd]indol-2(1H)-one in lab experiments. For example, the exact mechanism of action of 6-(hexylthio)benzo[cd]indol-2(1H)-one is still not fully understood, which may limit its use in certain applications. In addition, the effects of 6-(hexylthio)benzo[cd]indol-2(1H)-one may vary depending on the cell type and experimental conditions, which may require further optimization of the experimental protocol.
Orientations Futures
There are several future directions for research on 6-(hexylthio)benzo[cd]indol-2(1H)-one. One area of interest is the development of 6-(hexylthio)benzo[cd]indol-2(1H)-one derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the elucidation of the exact mechanism of action of 6-(hexylthio)benzo[cd]indol-2(1H)-one, which may provide insights into its potential therapeutic applications. In addition, further studies are needed to investigate the effects of 6-(hexylthio)benzo[cd]indol-2(1H)-one in vivo, which may provide important information on its pharmacokinetics and toxicity. Finally, the potential use of 6-(hexylthio)benzo[cd]indol-2(1H)-one as a metabolic regulator and its effects on metabolic diseases such as obesity and diabetes warrants further investigation.
Applications De Recherche Scientifique
6-(hexylthio)benzo[cd]indol-2(1H)-one has been found to exhibit a variety of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. In vitro studies have shown that 6-(hexylthio)benzo[cd]indol-2(1H)-one can induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. 6-(hexylthio)benzo[cd]indol-2(1H)-one has also been found to suppress the production of inflammatory cytokines and chemokines in macrophages, suggesting its potential as an anti-inflammatory agent. In addition, 6-(hexylthio)benzo[cd]indol-2(1H)-one has shown antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
6-hexylsulfanyl-1H-benzo[cd]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-2-3-4-5-11-20-15-10-9-14-16-12(15)7-6-8-13(16)17(19)18-14/h6-10H,2-5,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEVTTCKAZFLIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=C2C=CC=C3C2=C(C=C1)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(hexylthio)benzo[cd]indol-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-butyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4750931.png)
![2-cyano-3-{5-[(4-cyanophenoxy)methyl]-2-furyl}-N-(3-pyridinylmethyl)acrylamide](/img/structure/B4750937.png)
![2-{[5-(5-bromo-2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cycloheptylacetamide](/img/structure/B4750943.png)

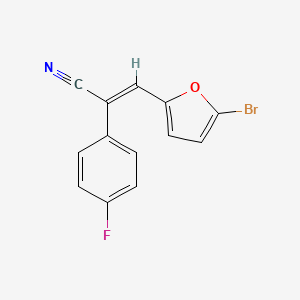
![3,4-difluoro-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4750973.png)
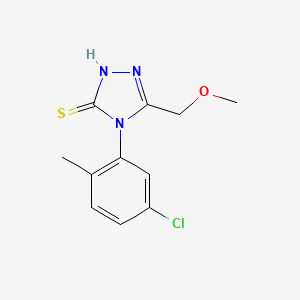
![N-benzyl-3-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4750981.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B4750996.png)
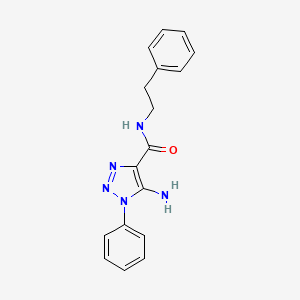
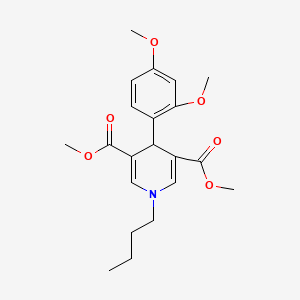
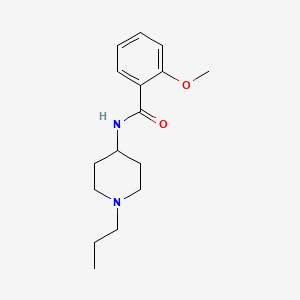
![2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B4751030.png)
![methyl 4-chloro-3-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4751036.png)